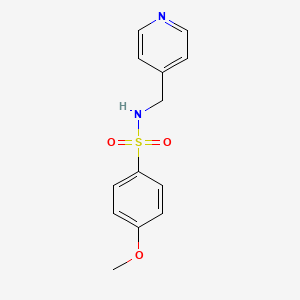![molecular formula C11H14BrClN2O2S B3569443 1-[(2-bromo-5-chlorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B3569443.png)
1-[(2-bromo-5-chlorophenyl)sulfonyl]-4-methylpiperazine
Descripción general
Descripción
1-[(2-bromo-5-chlorophenyl)sulfonyl]-4-methylpiperazine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound, also known as BCSM, belongs to the class of sulfonylpiperazines and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 1-[(2-bromo-5-chlorophenyl)sulfonyl]-4-methylpiperazine is not yet fully understood. However, it has been suggested that 1-[(2-bromo-5-chlorophenyl)sulfonyl]-4-methylpiperazine may act on the serotonin and dopamine receptors in the brain, which are involved in mood regulation. 1-[(2-bromo-5-chlorophenyl)sulfonyl]-4-methylpiperazine has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-[(2-bromo-5-chlorophenyl)sulfonyl]-4-methylpiperazine has been found to produce various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are involved in mood regulation. 1-[(2-bromo-5-chlorophenyl)sulfonyl]-4-methylpiperazine has also been found to decrease the levels of acetylcholinesterase, which may result in increased levels of acetylcholine in the brain. Moreover, 1-[(2-bromo-5-chlorophenyl)sulfonyl]-4-methylpiperazine has been found to possess antioxidant properties, which may protect the brain from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(2-bromo-5-chlorophenyl)sulfonyl]-4-methylpiperazine in lab experiments is its potential as a tool for drug discovery and medicinal chemistry. 1-[(2-bromo-5-chlorophenyl)sulfonyl]-4-methylpiperazine has been found to possess various pharmacological properties, which may be useful in the development of new drugs. However, one limitation of using 1-[(2-bromo-5-chlorophenyl)sulfonyl]-4-methylpiperazine in lab experiments is its potential toxicity. 1-[(2-bromo-5-chlorophenyl)sulfonyl]-4-methylpiperazine has been found to be toxic to certain cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-[(2-bromo-5-chlorophenyl)sulfonyl]-4-methylpiperazine. One direction is the investigation of its potential as a therapeutic agent for various diseases, including Alzheimer's disease and neuropathic pain. Another direction is the investigation of its potential as a diagnostic tool for various diseases, including cancer. Moreover, further studies are needed to elucidate the mechanism of action of 1-[(2-bromo-5-chlorophenyl)sulfonyl]-4-methylpiperazine and to identify its potential side effects.
Aplicaciones Científicas De Investigación
1-[(2-bromo-5-chlorophenyl)sulfonyl]-4-methylpiperazine has been studied for its potential applications in medicinal chemistry and drug discovery. It has been found to possess antipsychotic, anxiolytic, and antidepressant properties. 1-[(2-bromo-5-chlorophenyl)sulfonyl]-4-methylpiperazine has also been studied for its potential use in the treatment of neuropathic pain and Alzheimer's disease. Moreover, 1-[(2-bromo-5-chlorophenyl)sulfonyl]-4-methylpiperazine has been investigated for its potential as a diagnostic tool for various diseases, including cancer.
Propiedades
IUPAC Name |
1-(2-bromo-5-chlorophenyl)sulfonyl-4-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2O2S/c1-14-4-6-15(7-5-14)18(16,17)11-8-9(13)2-3-10(11)12/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJDBWVABCDKMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B3569366.png)
![N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B3569369.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B3569373.png)
![N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B3569378.png)
![5-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B3569391.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B3569407.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B3569416.png)
![3-methoxy-4-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-phenylbenzenesulfonamide](/img/structure/B3569420.png)
![4-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B3569422.png)
![2-(4-chlorophenyl)-4-{[5-hydroxy-3-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3569426.png)
![5-[(1-acetyl-1H-indol-3-yl)methylene]-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3569427.png)

![4-({[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B3569456.png)
![ethyl 2-[(2,2-dimethylpropanoyl)amino]-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B3569462.png)